molecular formula C23H27N7O2 B12144012 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B12144012
M. Wt: 433.5 g/mol
InChI Key: BZDPAWXWZLWUBU-UHFFFAOYSA-N
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Description

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole group, a piperazine ring, and a triazine core. It is often studied for its potential therapeutic properties and its role as a chemical intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the reaction of 1-(3’,4’-methylenedioxybenzyl)piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene as a solvent. The mixture is heated to the boiling point (approximately 130°C) for several hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The benzodioxole group can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The triazine ring can be reduced to form dihydrotriazines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrotriazines.

    Substitution: Formation of various substituted piperazines.

Scientific Research Applications

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with dopamine receptors, particularly the D2 and D3 receptors. It acts as an agonist, stimulating these receptors and mimicking the effects of dopamine. This interaction can lead to various physiological responses, including improved cognitive function and enhanced blood flow . Additionally, the compound may interact with other molecular targets, such as adrenergic receptors, contributing to its diverse pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a benzodioxole group and a triazine core, which imparts distinct chemical properties and biological activities. Its ability to interact with multiple receptor types and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C23H27N7O2

Molecular Weight

433.5 g/mol

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H27N7O2/c1-16-4-2-3-5-18(16)25-23-27-21(26-22(24)28-23)14-30-10-8-29(9-11-30)13-17-6-7-19-20(12-17)32-15-31-19/h2-7,12H,8-11,13-15H2,1H3,(H3,24,25,26,27,28)

InChI Key

BZDPAWXWZLWUBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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